1,2-Ethanediamine, N,N'-bis(2,3,5,6-tetrafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- is a chemical compound with a unique structure characterized by the presence of two tetrafluorophenyl groups attached to an ethylenediamine backbone
Vorbereitungsmethoden
The synthesis of 1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- typically involves the reaction of ethylenediamine with 2,3,5,6-tetrafluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrafluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Complexation: The compound can form coordination complexes with metal ions, which can be used in catalysis and other applications.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be used as catalysts in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where metal ion chelation is beneficial.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The tetrafluorophenyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: This compound has aminoethyl groups instead of tetrafluorophenyl groups, leading to different chemical properties and applications.
1,2-Ethanediamine, N,N-bis(1-methylethyl)-:
N,N’-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine: This compound has diisopropylphenyl groups, providing different steric and electronic effects.
The uniqueness of 1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- lies in its tetrafluorophenyl groups, which impart distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
142581-10-0 |
---|---|
Molekularformel |
C14H8F8N2 |
Molekulargewicht |
356.21 g/mol |
IUPAC-Name |
N,N'-bis(2,3,5,6-tetrafluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H8F8N2/c15-5-3-6(16)10(20)13(9(5)19)23-1-2-24-14-11(21)7(17)4-8(18)12(14)22/h3-4,23-24H,1-2H2 |
InChI-Schlüssel |
WBGHCNZRKBCOSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)NCCNC2=C(C(=CC(=C2F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.